molecular formula C12H13ClN2 B13673513 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride

1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride

Cat. No.: B13673513
M. Wt: 220.70 g/mol
InChI Key: LFAZLMWFLLADNI-UHFFFAOYSA-M
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Description

1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridinium ion. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 2-(aminomethyl)phenyl derivatives with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyridinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyridinium ion can also participate in electrostatic interactions with negatively charged biomolecules, influencing their function. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:

    1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound has a similar structure but with the aminomethyl group attached to the para position of the phenyl ring.

    1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride: In this compound, the aminomethyl group is attached to the meta position of the phenyl ring.

    1-(2-(Aminomethyl)phenyl)pyridin-1-ium bromide: This compound has a bromide ion instead of a chloride ion.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

(2-pyridin-1-ium-1-ylphenyl)methanamine;chloride

InChI

InChI=1S/C12H13N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h1-9H,10,13H2;1H/q+1;/p-1

InChI Key

LFAZLMWFLLADNI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC=C2CN.[Cl-]

Origin of Product

United States

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